molecular formula C17H16ClNO B1292936 2-Azetidinomethyl-2'-chlorobenzophenone CAS No. 898755-03-8

2-Azetidinomethyl-2'-chlorobenzophenone

Cat. No.: B1292936
CAS No.: 898755-03-8
M. Wt: 285.8 g/mol
InChI Key: FJALEJLHXMUOPP-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2’-chlorobenzophenone is a chemical compound with the molecular formula C17H16ClNO. It is a derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an azetidinomethyl group, and the hydrogen atom at the 2’ position has been replaced by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-2’-chlorobenzophenone typically involves the reaction of 2-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-Azetidinomethyl-2’-chlorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-2’-chlorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Azetidinomethyl-2’-chlorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-chlorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group can enhance the binding affinity of the compound to its target, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinomethyl-2’-chlorobenzophenone is unique due to the presence of the azetidinomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJALEJLHXMUOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643715
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-03-8
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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